An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-3-nitropyridine
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2-Chloro-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document synthesizes crystallographic data and discusses conformational dynamics, supported by detailed experimental methodologies and visual representations to facilitate a deeper understanding of this molecule's structural characteristics.
Molecular Structure
The molecular formula of 2-Chloro-3-nitropyridine is C₅H₃ClN₂O₂[1][2][3]. The molecule consists of a pyridine (B92270) ring substituted with a chlorine atom at the 2-position and a nitro group at the 3-position.
Solid-State Structure from Single-Crystal X-ray Diffraction
The definitive solid-state structure of 2-Chloro-3-nitropyridine has been determined by single-crystal X-ray diffraction.[4][5][6] The analysis reveals that the non-hydrogen atoms of the molecule are nearly coplanar. A key feature of its conformation is the orientation of the nitro group relative to the pyridine ring. Due to steric hindrance between the adjacent chlorine atom and the nitro group, the nitro group is significantly twisted out of the plane of the pyridine ring.
The crystallographic data for 2-Chloro-3-nitropyridine are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₅H₃ClN₂O₂ | [4][5][6] |
| Molecular Weight | 158.54 g/mol | [1][3] |
| Crystal System | Monoclinic | [4][5][6] |
| Space Group | P2₁/n | [4][5][6] |
| a | 7.613 (1) Å | [4][5][6] |
| b | 12.232 (2) Å | [4][5][6] |
| c | 7.716 (1) Å | [4][5][6] |
| β | 118.485 (2)° | [4][5][6] |
| Volume | 631.5 (2) ų | [4][5][6] |
| Z | 4 | [4][5][6] |
| Temperature | 293 K | [4][5][6] |
| R-factor | 0.037 | [4][5][6] |
| Dihedral Angle (Pyridine Ring - NO₂) | 38.5 (2)° | [4][5][6] |
Conformational Analysis
The conformation of 2-Chloro-3-nitropyridine is primarily defined by the rotational barrier of the C-N bond connecting the nitro group to the pyridine ring.
Solid-State Conformation
As established by X-ray crystallography, the nitro group is twisted by 38.5 (2)° with respect to the pyridine ring in the solid state.[4][5][6] This twisted conformation represents a balance between the steric repulsion of the ortho-substituted chlorine atom and the electronic effects that would favor planarity for optimal conjugation of the nitro group with the aromatic ring.
Gas-Phase and Solution Conformation
Theoretical calculations on substituted nitrobenzenes have shown that electron-withdrawing groups tend to increase the rotational barrier of the nitro group, while electron-donating groups decrease it.[7] In 2-Chloro-3-nitropyridine, both the pyridine nitrogen and the chlorine atom are electron-withdrawing, which would suggest a relatively high rotational barrier. The steric clash with the adjacent chlorine atom is a dominant factor, and it is expected that a non-planar conformation would also be favored in the gas phase and in solution. The precise dihedral angle and the energy barrier to rotation in these phases would require specific computational modeling, such as Density Functional Theory (DFT) calculations.
Experimental Protocols
Single-Crystal X-ray Diffraction
The structural data presented were obtained from a single-crystal X-ray diffraction study. A suitable crystal of 2-Chloro-3-nitropyridine was mounted on a diffractometer.
-
Instrumentation : Bruker SMART APEX CCD area-detector diffractometer.
-
Radiation : Mo Kα radiation (λ = 0.71073 Å).[6]
-
Data Collection : Data were collected at 293 K using ω scans.[6]
-
Data Reduction and Structure Solution : The collected data were reduced using the SAINT software. The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.
-
Refinement : All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[6]
Spectroscopic Analysis
While detailed experimental protocols for the spectroscopic analysis of 2-Chloro-3-nitropyridine are not extensively published, standard procedures for solid organic compounds are applicable.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : For solid-state NMR, the crystalline sample is finely ground and packed into a magic-angle spinning (MAS) rotor. For solution-state NMR, the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-20 mg/mL.
-
Data Acquisition : Spectra are acquired on a high-field NMR spectrometer. For solid-state analysis, cross-polarization magic-angle spinning (CP-MAS) is a common technique to enhance the signal of low-abundance nuclei like ¹³C. For solution-state, standard one-dimensional ¹H and ¹³C spectra are recorded.
-
Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample is typically mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, an attenuated total reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition : A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. A typical spectral range is 4000-400 cm⁻¹.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Summary of Spectroscopic Data
| Technique | Observed Features |
| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring. |
| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring. |
| FTIR | Characteristic vibrational bands for C-Cl, C-N, and N-O stretching, as well as aromatic C-H and C=C/C=N stretching modes. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 2-Chloro-3-nitropyridine. |
This guide provides a foundational understanding of the molecular structure and conformation of 2-Chloro-3-nitropyridine based on available experimental data. Further computational studies would be beneficial to fully elucidate its conformational landscape in different environments.
References
- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eng.uc.edu [eng.uc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
